2-Amino-2-(2-methylphenyl)acetonitrile
Description
2-Amino-2-(2-methylphenyl)acetonitrile is an organic compound with the molecular formula C₉H₁₀N₂, featuring an amino group and a 2-methylphenyl substituent attached to an acetonitrile backbone. The ortho-methyl group on the phenyl ring contributes to its steric and electronic properties, distinguishing it from analogs with substituents in meta or para positions or other functional groups.
Its structural framework allows for versatile reactivity, particularly in nucleophilic substitutions or cyclization reactions, making it a valuable intermediate in drug discovery .
Properties
IUPAC Name |
2-amino-2-(2-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCSNYWAEPNUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293210 | |
| Record name | α-Amino-2-methylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56464-73-4 | |
| Record name | α-Amino-2-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56464-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-2-methylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(2-methylphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl cyanide with ammonia under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 As a Pharmaceutical Intermediate
2-Amino-2-(2-methylphenyl)acetonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of compounds that exhibit biological activities, including anti-inflammatory and analgesic properties. A notable example is its role in synthesizing derivatives that target specific receptors or enzymes linked to disease processes.
Case Study: Synthesis of Anti-inflammatory Agents
A study demonstrated the synthesis of a series of anti-inflammatory agents using this compound as a precursor. The resulting compounds showed promising activity in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory pathway .
Organic Synthesis
2.1 Building Block for Complex Molecules
In organic synthesis, this compound is valued for its ability to act as a building block for more complex molecular architectures. Its functional groups allow for further derivatization, making it suitable for creating diverse chemical entities.
Table 1: Synthetic Applications of this compound
Material Science
3.1 Use in Polymer Chemistry
The compound has also found applications in polymer chemistry, where it is used to modify polymer properties or as a precursor for creating polymeric materials with enhanced functionalities.
Case Study: Polymer Modification
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This modification is particularly useful in developing materials for high-performance applications .
Analytical Chemistry
4.1 Role in Spectroscopic Studies
In analytical chemistry, this compound has been employed as a standard or reference compound in various spectroscopic techniques, including NMR and mass spectrometry, aiding in the characterization of complex molecules.
Case Study: NMR Characterization
A study utilized this compound to establish NMR spectral data for similar amine-containing compounds, providing valuable insights into their structural characteristics and aiding in the identification process .
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological molecules and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 2-Amino-2-(2-methylphenyl)acetonitrile are best understood through comparative analysis with structurally related acetonitrile derivatives. Key factors influencing differences include substituent type (e.g., methyl, methoxy, halogen), position (ortho, meta, para), and additional functional groups.
Substituent Position and Electronic Effects
- Ortho-Substituted Derivatives: 2-Amino-2-(2-methoxyphenyl)acetonitrile: The methoxy group in the ortho position enhances electron density on the phenyl ring, improving binding affinity to biological targets. However, its larger steric bulk compared to methyl may reduce membrane permeability . 2-Amino-2-(2-bromophenyl)acetonitrile: The bromine atom’s electron-withdrawing nature and steric hindrance diminish antimicrobial activity relative to the methyl-substituted analog .
- Para-Substituted Derivatives: 2-Amino-2-(4-chlorophenyl)acetonitrile: The para-chloro group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution but showing moderate anticancer activity (GI₅₀ >50 µM) compared to dichlorophenyl analogs . 2-(Methylamino)-2-(p-tolyl)acetonitrile: The para-methyl group improves solubility in nonpolar solvents, favoring applications in materials science over biological contexts .
Biological Activity
2-Amino-2-(2-methylphenyl)acetonitrile is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an amino group and a nitrile group, which are known to interact with various biological targets. These functional groups suggest potential for diverse pharmacological effects, similar to other compounds with analogous structures.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of amino nitriles have been studied for their ability to inhibit cancer cell growth. In vitro studies have shown that 2-amino nitriles can induce apoptosis in various cancer cell lines, suggesting a mechanism of action involving the disruption of cellular proliferation pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has been hypothesized based on the biological activities of structurally related compounds. Similar compounds have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi .
The mode of action for this compound is believed to involve the interaction of its amine and nitrile groups with biological receptors and enzymes. Compounds with such functional groups have been shown to exhibit various biochemical activities, including:
- Antiviral : Inhibition of viral replication.
- Anti-inflammatory : Reduction of inflammatory markers.
- Antioxidant : Scavenging free radicals.
- Antidiabetic : Modulation of glucose metabolism.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated that this compound could effectively reduce cell viability in sensitive cell lines while exhibiting lower toxicity in resistant lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 5.0 | Sensitive breast cancer line |
| A498 | >50 | Resistant renal cancer line |
| T47D | 4.5 | Another sensitive breast cancer line |
Table 1: Cytotoxicity of this compound on different cell lines.
Case Studies
In a notable case study, researchers investigated the compound's effects on MCF-7 cells over a 72-hour exposure period. The study demonstrated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
